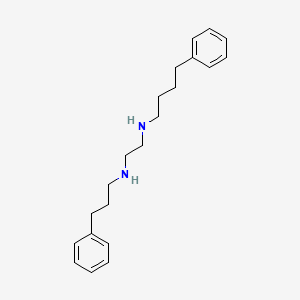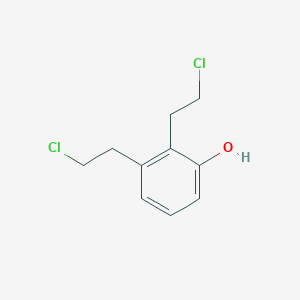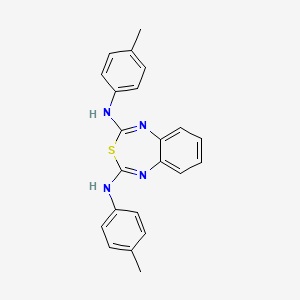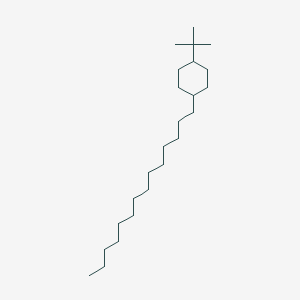
N-(4-phenylbutyl)-N'-(3-phenylpropyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features two phenyl groups attached to butyl and propyl chains, which are further connected to an ethane-1,2-diamine backbone. The presence of these aromatic and aliphatic chains imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutylamine and 3-phenylpropylamine.
Reaction with Ethylene Diamine: The amines are reacted with ethylene diamine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a chemical intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine: Unique due to its specific combination of phenyl, butyl, and propyl groups.
N-(4-phenylbutyl)-N’-(2-phenylethyl)ethane-1,2-diamine: Similar structure but with a different alkyl chain length.
N-(3-phenylpropyl)-N’-(3-phenylpropyl)ethane-1,2-diamine: Similar structure but with identical alkyl chains.
Uniqueness
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of phenyl, butyl, and propyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
627521-34-0 |
|---|---|
Formule moléculaire |
C21H30N2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
N-(4-phenylbutyl)-N'-(3-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2/c1-3-10-20(11-4-1)14-7-8-16-22-18-19-23-17-9-15-21-12-5-2-6-13-21/h1-6,10-13,22-23H,7-9,14-19H2 |
Clé InChI |
FMDJLQOJZUHZCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCNCCNCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)


![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)

![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)


![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)

![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
